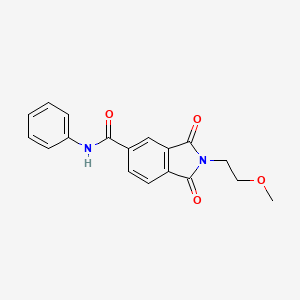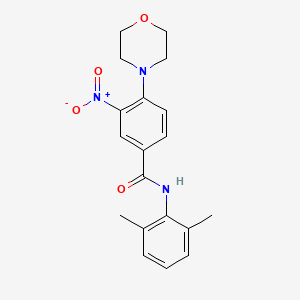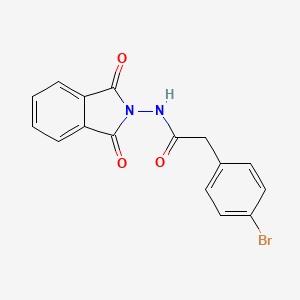![molecular formula C18H19NO3 B4401255 3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate
説明
3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate, also known as PACAP-38, is a neuropeptide that has been extensively studied for its potential therapeutic applications. It was first identified in the 1980s as a member of the secretin-glucagon family of peptides, and has since been found to have a wide range of biological activities.
作用機序
The mechanism of action of 3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate is complex and not fully understood. It is known to bind to a specific receptor, the PAC1 receptor, which is expressed in a wide range of tissues, including the brain, immune system, and endocrine system. Activation of the PAC1 receptor leads to a cascade of intracellular signaling events, which ultimately result in the biological effects of the peptide.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote cell survival and reduce cell death in a variety of cell types, including neurons and immune cells. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to modulate the release of hormones from the endocrine system, and to regulate circadian rhythms.
実験室実験の利点と制限
One advantage of using 3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate in lab experiments is that it is a well-characterized peptide with a known mechanism of action. This makes it a useful tool for investigating the biological effects of neuropeptides and for developing new therapeutic agents. However, one limitation of using this compound is that it can be difficult to work with due to its instability and sensitivity to environmental factors.
将来の方向性
There are many potential future directions for research on 3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate. One area of interest is the development of novel therapeutic agents based on the peptide, either through modification of the peptide itself or through the development of small molecule agonists or antagonists of the PAC1 receptor. Another area of interest is the investigation of the role of this compound in various disease states, including neurodegenerative diseases and autoimmune disorders. Additionally, there is interest in understanding the complex interactions between this compound and other neuropeptides and neurotransmitters, and how these interactions contribute to the biological effects of the peptide.
科学的研究の応用
3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and immunomodulatory effects, and has been investigated as a potential treatment for a range of conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.
特性
IUPAC Name |
[3-(3-phenylpropylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14(20)22-17-11-5-10-16(13-17)18(21)19-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMMGGNBMOEAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4401194.png)

![ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate](/img/structure/B4401206.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)
![4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401217.png)

![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4401225.png)

![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)

![4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4401257.png)

![2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4401269.png)